molecular formula C14H18O4 B13421792 4,4'-(1,2-Phenylene)dibutanoic Acid

4,4'-(1,2-Phenylene)dibutanoic Acid

Cat. No.: B13421792
M. Wt: 250.29 g/mol
InChI Key: FQTWXIRTTKHYSK-UHFFFAOYSA-N
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Description

4,4’-(1,2-Phenylene)dibutanoic Acid is an organic compound with the molecular formula C14H18O4 and a molecular weight of 250.29 g/mol. This compound is a useful research chemical for organic synthesis and other chemical processes.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4,4’-(1,2-Phenylene)dibutanoic Acid typically involves the reaction of 1,2-dibromobutane with phenylacetic acid under specific conditions. The reaction is carried out in the presence of a base, such as sodium hydroxide, and a solvent, such as ethanol. The reaction mixture is heated to reflux for several hours to ensure complete reaction.

Industrial Production Methods

Industrial production of 4,4’-(1,2-Phenylene)dibutanoic Acid follows similar synthetic routes but on a larger scale. The reaction conditions are optimized to increase yield and purity. The product is then purified using techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

4,4’-(1,2-Phenylene)dibutanoic Acid undergoes various types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding carboxylic acids.

    Reduction: Reduction reactions can convert the carboxylic acid groups to alcohols.

    Substitution: The aromatic ring can undergo electrophilic aromatic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.

    Substitution: Electrophilic aromatic substitution reactions typically use reagents like bromine (Br2) or nitric acid (HNO3) in the presence of a catalyst.

Major Products Formed

    Oxidation: The major products are carboxylic acids.

    Reduction: The major products are alcohols.

    Substitution: The major products are substituted aromatic compounds.

Scientific Research Applications

4,4’-(1,2-Phenylene)dibutanoic Acid has various scientific research applications, including:

    Chemistry: It is used as a building block in organic synthesis.

    Biology: The compound is used in the study of biochemical pathways and enzyme reactions.

    Industry: The compound is used in the production of polymers and other industrial chemicals.

Mechanism of Action

The mechanism of action of 4,4’-(1,2-Phenylene)dibutanoic Acid involves its interaction with specific molecular targets and pathways. The compound can act as a substrate for various enzymes, leading to the formation of different products. It can also interact with receptors and other proteins, modulating their activity and affecting cellular processes.

Comparison with Similar Compounds

Similar Compounds

    4,4’-(1,3-Phenylene)dibutanoic Acid: This compound has a similar structure but with the phenylene group in the 1,3-position.

    4,4’-(1,4-Phenylene)dibutanoic Acid: This compound has the phenylene group in the 1,4-position.

Uniqueness

4,4’-(1,2-Phenylene)dibutanoic Acid is unique due to its specific structural arrangement, which affects its reactivity and interactions with other molecules. The position of the phenylene group influences the compound’s chemical properties and its applications in various fields.

Properties

Molecular Formula

C14H18O4

Molecular Weight

250.29 g/mol

IUPAC Name

4-[2-(3-carboxypropyl)phenyl]butanoic acid

InChI

InChI=1S/C14H18O4/c15-13(16)9-3-7-11-5-1-2-6-12(11)8-4-10-14(17)18/h1-2,5-6H,3-4,7-10H2,(H,15,16)(H,17,18)

InChI Key

FQTWXIRTTKHYSK-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C(=C1)CCCC(=O)O)CCCC(=O)O

Origin of Product

United States

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